Benzoic acid, 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester, commonly referred to as Etofenamate, is a synthetic compound characterized by its complex structure and diverse applications. The compound is recognized for its potential in medicinal chemistry and agrochemical formulations. It features a benzoic acid backbone with various functional groups that enhance its biological activity and chemical reactivity.
Etofenamate falls under the category of benzoic acid derivatives. It is classified as an ester due to the presence of an ethyl ester group. Its structure includes a trifluoromethyl group, which is known for enhancing lipophilicity and biological activity. This classification allows it to be utilized in pharmacological applications, particularly in anti-inflammatory formulations.
The synthesis of benzoic acid, 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester typically involves several key steps:
Common reagents used in the synthesis include:
The molecular structure of benzoic acid, 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester can be represented by the following:
COC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
Key molecular data includes:
Benzoic acid, 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester participates in various chemical reactions due to its functional groups:
Reactions are often facilitated by:
The mechanism of action of benzoic acid derivatives like Etofenamate involves interactions with biological macromolecules:
Key physical properties include:
Chemical properties relevant to Etofenamate include:
Benzoic acid, 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester has several significant applications:
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: